2-(2-benzyl-1H-benzo[d]imidazol-1-yl)-N-(3,4-dimethylphenyl)acetamide
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Overview
Description
The compound “2-(2-benzyl-1H-benzo[d]imidazol-1-yl)-N-(3,4-dimethylphenyl)acetamide” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms at the core of its structure . The imidazole ring is a key component of many important biological molecules, including histidine and the nucleic acids adenine and guanine .
Synthesis Analysis
While specific synthesis methods for this compound are not available, imidazoles can generally be synthesized through a variety of methods . One common method is the condensation of aldehydes with amidines .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The imidazole ring, benzyl group, and acetamide group all contribute to the overall structure .Chemical Reactions Analysis
Imidazoles are known to participate in a wide range of chemical reactions. They can act as both nucleophiles and electrophiles, and can undergo reactions such as N-alkylation, N-acylation, and reactions with carbonyl compounds .Scientific Research Applications
Corrosion Inhibition
The compound and its derivatives exhibit significant potential as corrosion inhibitors. A study focused on the inhibitory properties of similar benzimidazole derivatives for carbon steel in 1 M HCl solution, using methods like electrochemical impedance spectroscopy and potentiodynamic polarization. Results showed a high inhibition efficiency, reaching up to 95.0% for specific derivatives at certain concentrations. The derivatives were found to be of mixed type, and their effectiveness decreased with increasing temperature. Surface morphology examinations confirmed these findings, highlighting the compounds' utility in protecting materials against corrosion (Rouifi et al., 2020).
Antimicrobial and Antioxidant Properties
Various derivatives of the compound, especially those involving the benzimidazole structure, show significant antibacterial and antioxidant activities. Syntheses involving benzimidazole and its derivatives have yielded compounds with notable activity against multiple bacterial strains. Additionally, some derivatives exhibit considerable antioxidant properties, as evidenced by various assays like DPPH radical scavenging activity and metal ion chelating activity (Ramalingam et al., 2019), (Naraboli et al., 2017).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(2-benzylbenzimidazol-1-yl)-N-(3,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O/c1-17-12-13-20(14-18(17)2)25-24(28)16-27-22-11-7-6-10-21(22)26-23(27)15-19-8-4-3-5-9-19/h3-14H,15-16H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXANCAHVAXIMBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C2CC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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